molecular formula C16H17NO4S B6411974 2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% CAS No. 1261971-15-6

2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6411974
CAS RN: 1261971-15-6
M. Wt: 319.4 g/mol
InChI Key: PYGIIHYGLXMTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, also known as 2-DMS-6-MBA, is a phenyl-containing organic compound that is widely used in scientific research. It is an important intermediate for the synthesis of a variety of organic compounds and is used in a variety of applications in organic chemistry, biochemistry, and pharmacology. The purpose of

Mechanism of Action

2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% is a phenyl-containing organic compound that acts as a substrate for enzymes involved in the synthesis of proteins and peptides. It is also a substrate for enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. The mechanism of action of 2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% is not yet fully understood, but it is believed to act by binding to the active sites of enzymes, inhibiting their activity and thus affecting the metabolism of drugs.
Biochemical and Physiological Effects
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In studies of the metabolism of drugs, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins and peptides. In addition, it has been shown to have anti-inflammatory and antifungal properties.

Advantages and Limitations for Lab Experiments

2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% is a highly efficient synthesis method and is easy to use in laboratory experiments. The reaction is typically carried out in an aqueous solution at a temperature of around 70°C, and the desired product is typically obtained in a yield of approximately 95%. However, it is important to note that 2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% is a highly reactive compound and should be handled with care in laboratory experiments.

Future Directions

The future directions for the use of 2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% are numerous. It could be used in the development of new drugs, as well as in the development of new analytical methods for the detection of proteins and peptides. It could also be used in the development of new organic synthesis methods and as a reagent for the synthesis of organic compounds. Additionally, it could be used to study the mechanism of action of drugs and to study the biochemical and physiological effects of drugs.

Synthesis Methods

2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% can be synthesized by a variety of methods, including the reaction of 2-dimethylsulfamoylphenylacetic acid with 6-methylbenzoic acid. This reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in an aqueous solution at a temperature of around 70°C. The reaction produces the desired product in a yield of approximately 95%, making it a highly efficient synthesis method.

Scientific Research Applications

2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, it is used as an intermediate for the synthesis of a variety of organic compounds. In biochemistry, it is used as a reagent for the detection of proteins and peptides. In pharmacology, it is used to study the mechanism of action of drugs and to study the biochemical and physiological effects of drugs.

properties

IUPAC Name

2-[2-(dimethylsulfamoyl)phenyl]-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-7-6-9-13(15(11)16(18)19)12-8-4-5-10-14(12)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGIIHYGLXMTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2S(=O)(=O)N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid

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